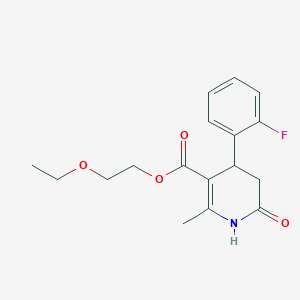![molecular formula C21H26N4O3 B5411942 1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol](/img/structure/B5411942.png)
1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol, also known as Compound A, is a synthetic compound that has shown potential in scientific research applications.
作用机制
1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol A's mechanism of action involves the binding of the compound to the sigma-1 receptor. This binding activates various signaling pathways that are involved in neuroprotection, such as the ERK1/2 and PI3K/Akt pathways. Additionally, this compound A has been shown to increase the expression of various proteins that are involved in neuronal survival and plasticity, such as brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB).
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects. Studies have shown that this compound A can increase the survival of neuronal cells under conditions of oxidative stress and excitotoxicity. Additionally, this compound A has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Moreover, this compound A has been shown to reduce inflammation and oxidative stress, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol A in lab experiments is its specificity for the sigma-1 receptor. This specificity allows researchers to study the effects of this compound A on the sigma-1 receptor without interference from other proteins or receptors. Additionally, this compound A has been shown to have low toxicity in animal studies, making it a safe candidate for further research.
One limitation of using this compound A in lab experiments is its limited solubility in water. This limited solubility can make it difficult to administer this compound A to animals or cells in vitro. Additionally, the high cost of synthesizing this compound A can make it difficult for researchers with limited funding to obtain the compound for their experiments.
未来方向
For research on 1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol A include studying its effects on other physiological processes, determining the optimal dosage and administration for neurodegenerative diseases, exploring its potential as a therapeutic agent in other diseases, and developing new compounds with improved solubility and bioavailability.
合成方法
1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol A can be synthesized using a multi-step process that involves the coupling of various chemical compounds. The first step involves the reaction of pyridine-3-carboxylic acid with piperidine-3-ol in the presence of a coupling agent. The resulting compound is then reacted with 4-(pyridin-3-yloxy)piperidine-1-carboxylic acid in the presence of another coupling agent. The final step involves the reaction of the resulting compound with 2-bromo-5-chloropyridine in the presence of a palladium catalyst.
科学研究应用
1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol A has shown potential in scientific research applications, particularly in the field of neuroscience. Studies have shown that this compound A can bind to the sigma-1 receptor, a protein that is involved in various physiological processes such as pain perception, memory formation, and neuronal plasticity. The binding of this compound A to the sigma-1 receptor has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
[6-(3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-17-3-2-10-25(15-17)20-6-5-16(13-23-20)21(27)24-11-7-18(8-12-24)28-19-4-1-9-22-14-19/h1,4-6,9,13-14,17-18,26H,2-3,7-8,10-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIQHESVOMKEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)OC4=CN=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5411861.png)
![2-{[(4-methylphenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5411862.png)
![5-hydroxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5411878.png)

![N-[1,1-dimethyl-2-oxo-2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5411885.png)
![7-methyl-2-[(3-methyl-2-thienyl)sulfonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5411893.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]isoleucine hydrochloride](/img/structure/B5411903.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5411907.png)
![2-fluoro-N-(2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5411915.png)
![N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5411923.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5411929.png)
![2'-butyl-1-[1-(6-methylpyridin-3-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5411936.png)
